

6-Thioxanthine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

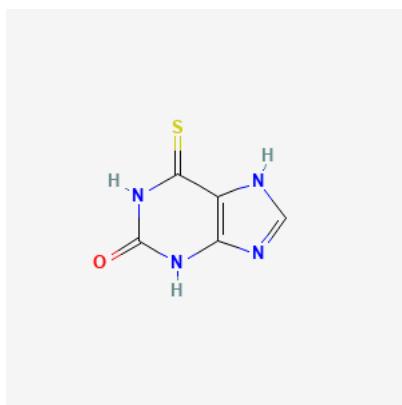
Compound Name: 6-Thioxanthine

Cat. No.: B131520

[Get Quote](#)

6-Thioxanthine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals


Abstract

6-Thioxanthine is a sulfur-containing purine analog and a key intermediate in the metabolism of the thiopurine drugs, including the widely used immunosuppressant and anticancer agent 6-mercaptopurine. This document provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of **6-thioxanthine**. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are presented, alongside a summary of its spectral characteristics. Particular emphasis is placed on its role within the metabolic pathway of 6-mercaptopurine, which is crucial for understanding the therapeutic efficacy and potential toxicity of this class of drugs.

Chemical Structure and Identification

6-Thioxanthine, with the IUPAC name 6-sulfanylidene-3,7-dihydropurin-2-one, is a heterocyclic compound.^[1] Its structure consists of a purine core, featuring a pyrimidine ring fused to an imidazole ring, with a thiol group at the C6 position and a carbonyl group at the C2 position.

Chemical Structure:

Table 1: Chemical Identifiers of **6-Thioxanthine**

Identifier	Value
IUPAC Name	6-sulfanylidene-3,7-dihydropurin-2-one[1]
CAS Number	2002-59-7
Molecular Formula	C5H4N4OS[2]
Molecular Weight	168.18 g/mol [2]
InChI	InChI=1S/C5H4N4OS/c10-5-8-3-2(4(11)9-5)6-1-7-3/h1H,(H3,6,7,8,9,10,11)
InChIKey	RJOXFJDOUQJOMQ-UHFFFAOYSA-N
SMILES	C1=NC2=C(N1)C(=S)NC(=O)N2[1]
Synonyms	2-Hydroxy-6-mercaptopurine, 6-Mercaptioxanthine, NSC 12160[1]

Physicochemical Properties

6-Thioxanthine is a yellow crystalline powder.[3] It exhibits limited solubility in water and is soluble in dimethyl sulfoxide (DMSO).

Table 2: Physicochemical Properties of **6-Thioxanthine**

Property	Value	Source
Melting Point	>300 °C	MyBioSource
pKa (predicted)	5.49 ± 0.20	ChemicalBook
logP (calculated)	-1.137	Cheméo
Water Solubility (log10ws, calculated)	-0.97	Cheméo
Appearance	Yellow crystalline powder	PubChem
Solubility	Soluble in DMSO	MyBioSource

Biological and Pharmacological Properties

Role in Thiopurine Metabolism

6-Thioxanthine is a central intermediate in the catabolism of the thiopurine drug 6-mercaptopurine (6-MP).^[4] 6-MP is a prodrug used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease. Its therapeutic activity relies on its conversion to active metabolites, primarily 6-thioguanine nucleotides (6-TGNs). However, a significant portion of 6-MP is inactivated through a metabolic pathway where **6-thioxanthine** is a key product.

The initial step in this catabolic pathway is the oxidation of 6-MP to **6-thioxanthine**. This reaction is primarily catalyzed by the enzyme xanthine oxidase (XO), with contributions from aldehyde oxidase (AO).^{[4][5]} Subsequently, **6-thioxanthine** is further oxidized to the inactive metabolite 6-thiouric acid, a reaction also catalyzed by xanthine oxidase.^{[3][4]}

The activity of these enzymes, particularly xanthine oxidase, can significantly impact the bioavailability and efficacy of 6-mercaptopurine. Co-administration of xanthine oxidase inhibitors, such as allopurinol, can block this catabolic pathway, leading to increased levels of active 6-TGNs and potentially enhanced therapeutic effects, but also an increased risk of toxicity.^[6]

Another key enzyme in thiopurine metabolism is thiopurine S-methyltransferase (TPMT), which methylates 6-MP to 6-methylmercaptopurine.^[1] Genetic polymorphisms in TPMT can lead to

decreased enzyme activity, shunting more 6-MP towards the xanthine oxidase pathway and the formation of 6-TGNs, thereby increasing the risk of severe myelosuppression.

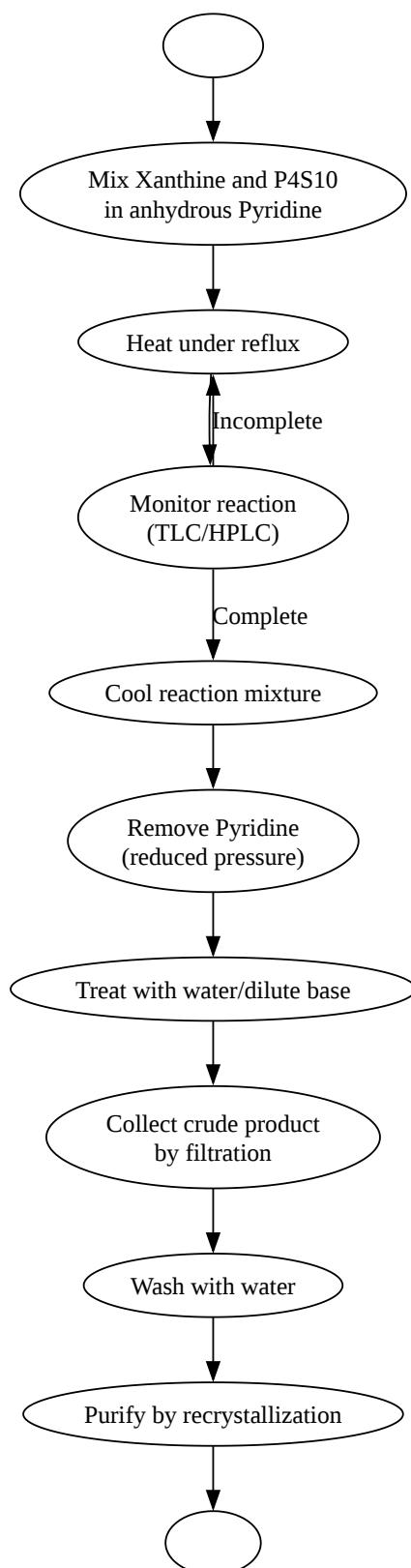
Figure 1: Metabolic pathways of 6-mercaptopurine.

Potential Anti-inflammatory and Anticancer Activities

While **6-thioxanthine** itself is primarily considered an inactive metabolite, the broader class of thioxanthines has been investigated for potential therapeutic properties. Studies have shown that some 2-thioxanthines can act as mechanism-based inactivators of myeloperoxidase (MPO), an enzyme involved in oxidative stress during inflammation.^{[7][8]} By inhibiting MPO, these compounds could potentially exert anti-inflammatory effects.

The anticancer effects of thiopurines are attributed to the incorporation of 6-thioguanine nucleotides into DNA and RNA, leading to cytotoxicity.^{[9][10][11]} The formation of **6-thioxanthine** represents a pathway that diverts 6-mercaptopurine away from this activation pathway.

Experimental Protocols


Synthesis of 6-Thioxanthine

A common method for the synthesis of **6-thioxanthine** involves the thionation of xanthine using phosphorus pentasulfide (P4S10) in a suitable solvent like pyridine.

General Experimental Protocol for Thionation:

- Reactants: Xanthine, Phosphorus Pentasulfide (P4S10), Pyridine (anhydrous).
- Procedure:
 - A mixture of xanthine and phosphorus pentasulfide in anhydrous pyridine is heated under reflux. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Upon completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure.

- The residue is then treated with water or a dilute base to hydrolyze any remaining phosphorus reagents.
- The crude **6-thioxanthine** product is collected by filtration, washed with water, and then purified.
- Purification: Purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol or dimethylformamide (DMF).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 6-Thioxanthine | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism [jstage.jst.go.jp]
- 6. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-thioxanthines are mechanism-based inactivators of myeloperoxidase that block oxidative stress during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue specific toxicities of the anticancer drug 6-thioguanine is dependent on the Hprt status in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Thioxanthine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131520#6-thioxanthine-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com